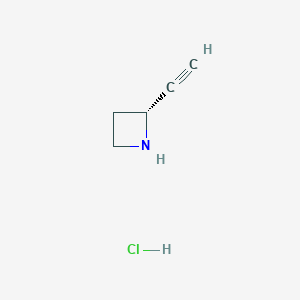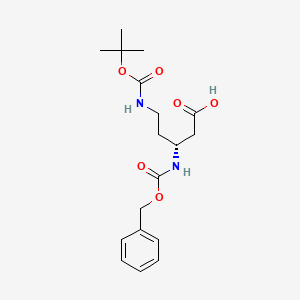
1-Benzyl-2-(4-fluorophenyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-2-(4-fluorophenyl)piperidine is a chemical compound with the molecular formula C18H20FN. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a benzyl group and a fluorophenyl group attached to the piperidine ring. This compound is primarily used in research and development within the pharmaceutical industry due to its unique structural properties and potential biological activities .
Vorbereitungsmethoden
The synthesis of 1-Benzyl-2-(4-fluorophenyl)piperidine can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This method employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another approach includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization .
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and automated processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
1-Benzyl-2-(4-fluorophenyl)piperidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-2-(4-fluorophenyl)piperidine has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-Benzyl-2-(4-fluorophenyl)piperidine involves its interaction with specific molecular targets and pathways within the body. For instance, it may act on neurotransmitter receptors or enzymes, modulating their activity and influencing various physiological processes . The exact molecular targets and pathways involved can vary depending on the specific biological context and the compound’s structural properties .
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-2-(4-fluorophenyl)piperidine can be compared with other similar compounds, such as:
4-(4-Fluorobenzyl)piperidine: This compound shares a similar structure but lacks the benzyl group attached to the piperidine ring.
Cyclopropanoyl-1-benzyl-4’-fluoro-4-anilinopiperidine: A fentanyl homolog with similar structural features but different pharmacological properties.
Furanoyl-1-benzyl-4-anilinopiperidine: Another fentanyl homolog with distinct metabolic and toxicological characteristics.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.
Eigenschaften
Molekularformel |
C18H20FN |
|---|---|
Molekulargewicht |
269.4 g/mol |
IUPAC-Name |
1-benzyl-2-(4-fluorophenyl)piperidine |
InChI |
InChI=1S/C18H20FN/c19-17-11-9-16(10-12-17)18-8-4-5-13-20(18)14-15-6-2-1-3-7-15/h1-3,6-7,9-12,18H,4-5,8,13-14H2 |
InChI-Schlüssel |
LNOVHUJTGBSHTP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C(C1)C2=CC=C(C=C2)F)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


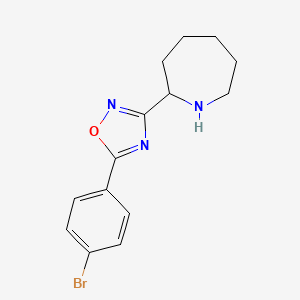
![3-iodo-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B13013931.png)
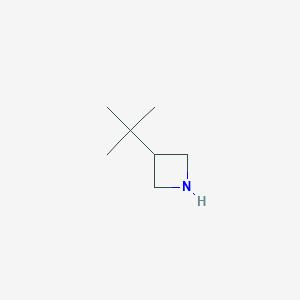
![tert-Butyl 4-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13013935.png)
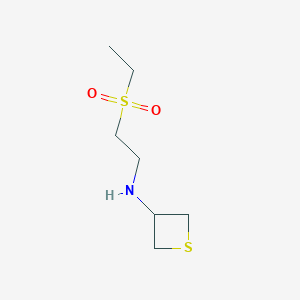

![1-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazole-2-carbaldehyde](/img/structure/B13013948.png)
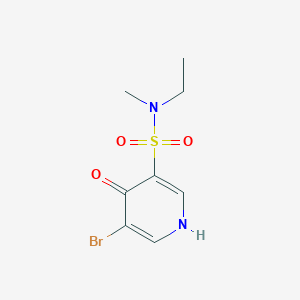
![5-Fluorofuro[2,3-b]pyridin-3(2H)-one](/img/structure/B13013956.png)

![(3aS,4S,6S,6aR)-6-[2-[tert-butyl(dimethyl)silyl]oxypropan-2-yl]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13013979.png)
